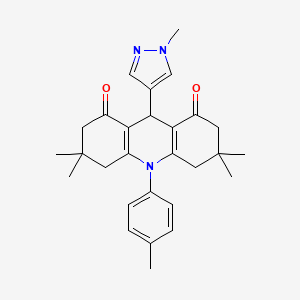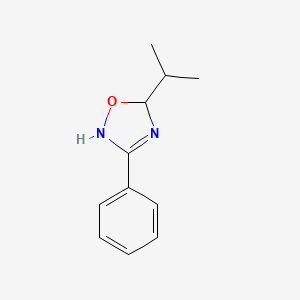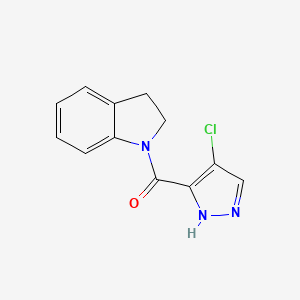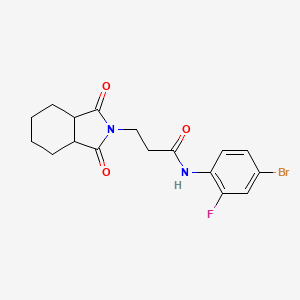
3,3,6,6-tetramethyl-10-(4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,6-TETRAMETHYL-10-(4-METHYLPHENYL)-9-(1-METHYL-1H-PYRAZOL-4-YL)-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE is a complex organic compound that belongs to the class of acridinediones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-TETRAMETHYL-10-(4-METHYLPHENYL)-9-(1-METHYL-1H-PYRAZOL-4-YL)-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes, pyrazoles, and other aromatic compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of certain groups with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions might include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound might exhibit biological activity, making them potential candidates for drug development. They could be studied for their effects on various biological targets and pathways.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
3,3,6,6-テトラメチル-10-(4-メチルフェニル)-9-(1-メチル-1H-ピラゾール-4-イル)-3,4,6,7,9,10-ヘキサヒドロアクリジン-1,8(2H,5H)-ジオンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、結合相互作用を通じてその活性を調節する可能性があります。関与する経路には、特定の生化学的プロセスの阻害または活性化が含まれる可能性があります。
類似化合物との比較
類似化合物
アクリジン誘導体: アクリジンコアは似ていますが、置換基が異なる化合物。
ピラゾール誘導体: さまざまな官能基を持つピラゾール部分を特徴とする化合物。
独自性
3,3,6,6-テトラメチル-10-(4-メチルフェニル)-9-(1-メチル-1H-ピラゾール-4-イル)-3,4,6,7,9,10-ヘキサヒドロアクリジン-1,8(2H,5H)-ジオンの独自性は、官能基と構造の特徴の特定の組み合わせにあり、これは独特の化学的および生物学的特性を与えています。これは、さまざまな科学分野における研究開発に役立つ化合物です。
特性
分子式 |
C28H33N3O2 |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
3,3,6,6-tetramethyl-10-(4-methylphenyl)-9-(1-methylpyrazol-4-yl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C28H33N3O2/c1-17-7-9-19(10-8-17)31-20-11-27(2,3)13-22(32)25(20)24(18-15-29-30(6)16-18)26-21(31)12-28(4,5)14-23(26)33/h7-10,15-16,24H,11-14H2,1-6H3 |
InChIキー |
SKSYCUAYYKHFOS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CN(N=C5)C)C(=O)CC(C3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B10895917.png)
![N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B10895921.png)

![N-{3-[(1Z)-1-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B10895940.png)
![(5Z)-5-{[(2,3-dichlorophenyl)amino]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10895941.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10895950.png)
![N-[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10895951.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10895961.png)
![5-(difluoromethyl)-7-(furan-2-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10895965.png)


![N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10895978.png)

![4-chloro-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10895989.png)
